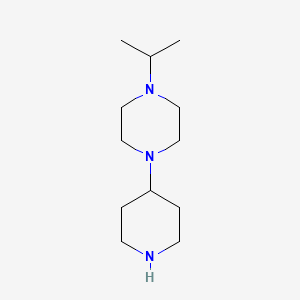
1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
Übersicht
Beschreibung
1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C12H25N3 and its molecular weight is 211.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, a compound featuring a piperazine core with distinct substituents, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring substituted at one nitrogen with a piperidine moiety and at another with an isopropyl group. This configuration influences its pharmacological profile, particularly its interactions with biological targets.
-
Receptor Interactions : The compound exhibits significant affinity for various receptors, including:
- Histamine H3 Receptors : Studies indicate that piperazine derivatives can act as antagonists at H3 receptors, which are involved in neurotransmitter release and cognitive functions .
- Sigma-1 Receptors : The compound has been shown to interact with sigma-1 receptors, which play roles in pain modulation and neuroprotection .
- Enzymatic Activity : Research indicates that piperazine derivatives can influence various enzymes, including kinases and proteases, suggesting potential applications in cancer therapy and anti-inflammatory treatments .
Biological Activity Spectrum
The biological activity spectrum of this compound includes:
Case Study 1: Pain Management
In a study evaluating the analgesic properties of piperazine derivatives, compound variations were tested in models of nociceptive and neuropathic pain. The results demonstrated significant pain relief attributed to sigma-1 receptor engagement .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of piperazine derivatives on prostate cancer cells (PC3). The results indicated that specific modifications to the piperazine ring enhanced apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 3: Antiparasitic Activity
Research on the antiparasitic efficacy of related compounds showed promising results against Plasmodium species, indicating potential for development as malaria treatments. The mechanism involved modulation of parasite ATPase activity, crucial for their survival .
Eigenschaften
IUPAC Name |
1-piperidin-4-yl-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULXXQIHKDVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651204 | |
| Record name | 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202991-78-4 | |
| Record name | 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















